1-(2-chloro-4-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine
Overview
Description
1-(2-chloro-4-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine typically involves multiple steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Acylation: The nitro compound is then acylated with 4-chlorobenzoyl chloride to form the intermediate.
Thioether Formation: The intermediate undergoes a reaction with 4-chlorothiophenol to form the thioether linkage.
Piperazine Introduction: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, various nucleophiles.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 1-(2-amino-4-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-4-nitrophenyl)piperazine: Lacks the thioether and acetyl groups.
4-{[(4-chlorophenyl)thio]acetyl}piperazine: Lacks the nitrophenyl group.
1-(2-chloro-4-nitrophenyl)-4-acetylpiperazine: Lacks the thioether linkage.
Uniqueness
1-(2-chloro-4-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine is unique due to the presence of both the nitrophenyl and thioether-acetyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c19-13-1-4-15(5-2-13)27-12-18(24)22-9-7-21(8-10-22)17-6-3-14(23(25)26)11-16(17)20/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHERGBQTUAODOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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